1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea
Description
1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea is a synthetic organic compound featuring a urea backbone linking two heterocyclic moieties: a pyridine ring substituted with a 2-oxopyrrolidin-1-yl group and a 4,5,6,7-tetrahydrobenzo[d]thiazole system. The pyrrolidinone moiety (2-oxopyrrolidin-1-yl) is a lactam structure known for enhancing pharmacokinetic properties, such as metabolic stability and solubility, in drug-like molecules. The urea linkage (-NH-C(=O)-NH-) is a common pharmacophore in medicinal chemistry, enabling hydrogen-bond interactions with biological targets.
For example, urea derivatives with heterocyclic substituents are frequently studied for their enzyme inhibitory activity .
Properties
IUPAC Name |
1-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c24-16-6-3-9-23(16)15-10-12(7-8-19-15)11-20-17(25)22-18-21-13-4-1-2-5-14(13)26-18/h7-8,10H,1-6,9,11H2,(H2,20,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGODLSUNRYUQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)NCC3=CC(=NC=C3)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 316.4 g/mol . Its structure includes a pyridine moiety, a pyrrolidinone structure, and a thiazole ring, which are known to contribute to various biological activities.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain pathways involved in cellular processes such as proliferation and apoptosis.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance:
| Compound | Activity | Reference |
|---|---|---|
| 1 | Inhibitory against E. coli and Staphylococcus aureus | |
| 2 | Moderate antifungal activity |
These findings suggest that the compound could be further explored for its potential as an antimicrobial agent.
Anticancer Potential
The structural components of the compound indicate possible interactions with cancer-related pathways. Compounds in the same class have shown promise in inhibiting tumor growth in various cancer cell lines. The mechanism may involve the modulation of signaling pathways related to cell cycle regulation and apoptosis.
Case Studies
Several studies have been conducted to evaluate the biological activity of similar compounds:
-
Study on Prolyl-tRNA Synthetase Inhibition
- Findings : A related thiazole compound was found to inhibit prolyl-tRNA synthetase in Plasmodium falciparum, indicating potential antimalarial activity.
- : The inhibition of this enzyme suggests that structural analogs could have similar effects on other biological targets, including cancer cells.
-
Cholinesterase Inhibition
- Findings : Related compounds demonstrated inhibitory activity against butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases.
- : The ability to modulate cholinergic signaling may provide therapeutic avenues for conditions like Alzheimer's disease.
Research Findings
Recent literature highlights the need for further investigation into the pharmacological profiles of compounds like This compound . Key findings include:
- Synthesis and Characterization : Various synthetic routes have been developed for creating this compound, emphasizing the importance of optimizing conditions for yield and purity.
- In Vitro Studies : Initial assays have shown promising results regarding cytotoxicity against specific cancer cell lines and microbial strains.
Comparison with Similar Compounds
Table 1: Structural and Analytical Comparison
*Standard techniques for similar compounds include NMR for structural elucidation, IR for functional group verification, and HRMS for molecular weight confirmation .
Pharmacological and Physicochemical Properties
While pharmacological data for the target compound are absent in the evidence, inferences can be drawn from structural analogs:
- Pyrrolidinone vs. Imidazopyridine: The pyrrolidinone group in the target compound may improve solubility compared to the nitro- and cyano-substituted imidazopyridine in , which could exhibit higher lipophilicity .
- Tetrahydrobenzo[d]thiazole vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
